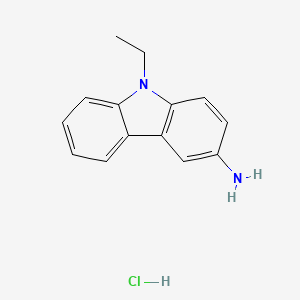

3-Amino-9-ethylcarbazole hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

9-ethylcarbazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.ClH/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16;/h3-9H,2,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYSTZWIFZYHRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2.ClH, C14H15ClN2 |

Source

|

| Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6109-97-3 |

Source

|

| Record name | 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6109-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2020054 |

Source

|

| Record name | 3-Amino-9-ethylcarbazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-amino-9-ethylcarbazole hydrochloride is a bluish-green powder. (NTP, 1992) |

Source

|

| Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) |

Source

|

| Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6109-97-3; 57360-17-5, 57360-17-5, 6109-97-3 |

Source

|

| Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57360-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057360175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9-ethylcarbazole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-9-ethylcarbazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9-ethyl-9H-carbazol-3-yl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12C4938KM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is 3-Amino-9-ethylcarbazole hydrochloride used for in research?

An In-depth Technical Guide to 3-Amino-9-ethylcarbazole Hydrochloride in Research

For researchers, scientists, and drug development professionals, 3-Amino-9-ethylcarbazole (AEC) hydrochloride is a versatile compound with significant applications ranging from routine laboratory immunoassays to the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its primary uses, detailed experimental protocols, and the underlying mechanisms of action for its derivatives, presenting key data in a structured format for clarity and practical application.

Core Applications in Research

3-Amino-9-ethylcarbazole is most widely recognized in two key areas of research:

-

Chromogenic Substrate: It is a crucial reagent in immunohistochemistry (IHC) and immunoblotting techniques for the visualization of targets.[1][2]

-

Synthetic Precursor: As a versatile heterocyclic amine, it serves as a foundational building block for the synthesis of more complex carbazole (B46965) derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5]

The hydrochloride salt is often used to improve the stability and solubility of the amine compound, which is then typically dissolved in an organic solvent and buffered to the appropriate pH for its application, where the free amine form acts as the reactive species.

Chromogenic Substrate for Peroxidase-Based Immunoassays

In the presence of Horseradish Peroxidase (HRP) and hydrogen peroxide, AEC is oxidized to produce a distinct, insoluble red precipitate at the site of the enzyme.[1][2][6] This reaction allows for the precise localization of an antigen of interest within a tissue sample or on a membrane. The resulting red product is soluble in organic solvents, necessitating the use of aqueous mounting media for slide preparation.[1][2][7]

General Workflow for Immunohistochemistry (IHC) using AEC

The following diagram outlines the typical workflow for performing IHC staining with an AEC substrate system.

Experimental Protocol: AEC Staining for Paraffin-Embedded Sections

This protocol provides a standard method for IHC staining using AEC.

-

Deparaffinization and Rehydration : Immerse slides in xylene (or a xylene substitute) and rehydrate through a graded series of ethanol (B145695) solutions, finally rinsing with distilled water.

-

Antigen Retrieval : Perform heat-induced or enzymatic antigen retrieval based on the primary antibody's requirements. Wash sections thoroughly in a buffer solution (e.g., PBS or TBS).

-

Endogenous Peroxidase Blocking : To prevent non-specific background staining, incubate sections in a hydrogen peroxide blocking solution (e.g., 3% H₂O₂ in methanol) for 10-30 minutes.[1]

-

Blocking : Apply a protein block, such as normal serum from the same species as the secondary antibody, and incubate for at least 5 minutes to block non-specific binding sites.

-

Primary Antibody Incubation : Apply the diluted primary antibody and incubate according to the manufacturer's instructions (e.g., 1 hour at room temperature or overnight at 4°C).

-

Secondary Antibody Incubation : After washing, apply an HRP-conjugated secondary antibody and incubate for 10 minutes at room temperature.

-

AEC Substrate Preparation and Incubation : Prepare the AEC working solution immediately before use. A typical formulation involves adding an AEC stock solution (e.g., 20 mg/mL in DMSO or 25 mg in 2.5 mL of DMF) to an acetate (B1210297) buffer (0.05 M, pH 5.0-5.5).[1][8] Add hydrogen peroxide (e.g., 25 µL of 30% H₂O₂) to the solution just before application.[1]

-

Color Development : Cover the tissue with the AEC working solution and incubate for 5-20 minutes, monitoring color development microscopically.[7]

-

Stopping the Reaction : Stop the reaction by rinsing with distilled water once the desired color intensity is achieved.[1]

-

Counterstaining : Immerse slides in a suitable counterstain, like Mayer's hematoxylin, for 1-2 minutes to stain cell nuclei, providing morphological context.[1]

-

Mounting : Rinse thoroughly with water and coverslip using an aqueous mounting medium.[1][7]

Data Presentation: Reagent Concentrations for AEC Staining

| Reagent | Stock Solution | Working Concentration | Incubation Time |

| AEC | 1% in DMF or 20 mg/mL in DMSO | 0.5 mg/mL in Acetate Buffer | 5-20 minutes |

| Hydrogen Peroxide | 30% H₂O₂ | ~0.015% in final solution | 5-20 minutes |

| Acetate Buffer | N/A | 0.05 M | N/A |

Table based on data from multiple sources.[1][8]

Versatile Precursor in Medicinal Chemistry

3-Amino-9-ethylcarbazole is a valuable starting material for synthesizing annulated carbazoles, a class of compounds with significant therapeutic potential.[5] The reactivity of the amino group and the adjacent carbon atoms on the carbazole ring allows for the construction of diverse heterocyclic systems.[3][4]

Case Study: Anticancer Applications of a Carbazole Derivative

Research has demonstrated the antitumor effects of carbazole derivatives. One such compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a derivative of AEC, has been shown to selectively inhibit the growth of melanoma cells by reactivating the p53 signaling pathway. This effect is achieved with minimal impact on normal human primary melanocytes.

The diagram below illustrates the proposed mechanism by which ECCA exerts its antitumor effects in melanoma cells harboring wild-type p53.

Treatment with ECCA leads to the phosphorylation of p53 at the Serine 15 position, which stabilizes and activates the protein. This activation, in turn, upregulates target genes that induce apoptosis (programmed cell death) and senescence, thereby suppressing tumor growth.

Data Presentation: Anticancer Activity of Carbazole Derivatives

| Compound Series | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| 9-ethyl-3-(hetaryl)carbazoles | Various | 2.97 to 10.31 μM | [7] from initial search |

| Aminoguanidine moiety-containing carbazoles | Human gastric cancer (AGS) | Selectively more toxic to cancer cells vs. normal cells | [5] |

Chemical Synthesis of 3-Amino-9-ethylcarbazole

AEC is typically prepared via a three-step synthesis starting from carbazole. This process involves N-alkylation, regioselective nitration, and subsequent reduction of the nitro group.

Synthesis Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Amino-9-ethylcarbazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. benchchem.com [benchchem.com]

- 6. bio-export.com [bio-export.com]

- 7. AEC Substrate Kit [bdbiosciences.com]

- 8. Protocol for AEC Peroxidase Substrate Solution (Red) - IHC WORLD [ihcworld.com]

Chemical structure and molecular weight of 3-Amino-9-ethylcarbazole.

This guide provides an in-depth analysis of the chemical properties of 3-Amino-9-ethylcarbazole (AEC), a compound widely utilized by researchers, scientists, and drug development professionals. AEC is a key chromogenic substrate in various immunodetection methods.

Quantitative Data Summary

The following table summarizes the key quantitative chemical data for 3-Amino-9-ethylcarbazole.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₄N₂ | [1][2][3] |

| Molecular Weight | 210.27 g/mol | [1][4] |

| Alternate Molecular Weight | 210.28 g/mol | [2][5] |

| Precise Molecular Weight | 210.2744 g/mol | [3] |

| CAS Number | 132-32-1 | [1][2][3][5][6] |

| Appearance | Brownish or tannish powder and chunks | [1][6] |

| IUPAC Name | 9-ethylcarbazol-3-amine | [1][5] |

Chemical Structure Visualization

The chemical structure of 3-Amino-9-ethylcarbazole is depicted in the following diagram, generated using the DOT language. This visualization provides a clear representation of the molecular architecture.

Caption: Chemical structure of 3-Amino-9-ethylcarbazole.

Experimental Protocols

While this document focuses on the fundamental chemical properties of 3-Amino-9-ethylcarbazole, it is important to note its primary application as a chromogenic substrate in immunohistochemistry (IHC) and immunoblotting. The general principle of its use involves the enzymatic activity of horseradish peroxidase (HRP), which is often conjugated to a secondary antibody. In the presence of a suitable peroxide, HRP catalyzes the oxidation of AEC, resulting in the formation of a red, insoluble precipitate at the site of the target antigen.

A typical, generalized protocol for the use of AEC in an IHC experiment would involve the following key steps. Note that specific antibody-antigen pairs and tissue types will necessitate optimization of incubation times, concentrations, and blocking steps.

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval to expose antigenic sites.

-

Blocking: Incubate sections with a blocking solution (e.g., normal serum from the species of the secondary antibody) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Apply the primary antibody specific to the target antigen and incubate.

-

Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody that recognizes the primary antibody and incubate.

-

Chromogen Preparation and Incubation: Prepare the AEC substrate solution immediately before use according to the manufacturer's instructions. This typically involves dissolving an AEC tablet or powder in a specific buffer and adding a source of peroxide. Apply the AEC solution to the tissue and incubate until the desired color intensity is reached.

-

Counterstaining: Apply a counterstain (e.g., hematoxylin) to visualize cell nuclei.

-

Mounting: Mount the coverslip using an aqueous mounting medium, as the AEC precipitate is soluble in organic solvents.

-

Microscopy: Visualize the red precipitate, indicating the location of the target antigen, under a light microscope.

References

- 1. 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-AMINO-9-ETHYL CARBAZOLE | 132-32-1 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 9H-Carbazol-3-amine, 9-ethyl- [webbook.nist.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 3-Amino-9-ethylcarbazole - Wikipedia [en.wikipedia.org]

- 6. 3-Amino-9-ethylcarbazole | 132-32-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-9-ethylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 3-Amino-9-ethylcarbazole, a crucial intermediate in the development of various biologically active molecules and a widely used chromogenic substrate in diagnostic assays.[1][2] The document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Overview of the Synthesis Pathway

The most common and efficient method for the preparation of 3-Amino-9-ethylcarbazole is a three-step process that begins with the N-alkylation of carbazole (B46965).[1] This is followed by a regioselective nitration at the 3-position of the carbazole ring, and the synthesis culminates in the reduction of the nitro group to the final amine product.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of the reactants, conditions, and expected outcomes.

Table 1: N-Alkylation of Carbazole to 9-Ethylcarbazole (B1664220)

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role |

| Carbazole | 167.21 | 0.1196 | 20 g | Starting Material |

| Potassium Hydroxide (B78521) | 56.11 | 0.3588 | 20.13 g | Base |

| Bromoethane (B45996) | 108.97 | 0.3588 | 39.1 g | Alkylating Agent |

| Dimethylformamide (DMF) | 73.09 | - | 200 mL | Solvent |

| Product | 9-Ethylcarbazole | - | ~28.9 g (Theoretical) | - |

| Yield | ~98.2% [1] |

Table 2: Nitration of 9-Ethylcarbazole to 3-Nitro-9-ethylcarbazole

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role |

| 9-Ethylcarbazole | 195.26 | 0.077 | 15 g | Starting Material |

| Nitric Acid (36%) | 63.01 | 0.10 | 17.48 g | Nitrating Agent |

| Acetonitrile | 41.05 | - | 40 g | Solvent |

| Water | 18.02 | - | 10-15 g | Quenching Agent |

| Product | 3-Nitro-9-ethylcarbazole | - | ~18.5 g (Theoretical) | - |

| Yield | ~98.2% [1] |

Table 3: Reduction of 3-Nitro-9-ethylcarbazole to 3-Amino-9-ethylcarbazole

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role |

| 3-Nitro-9-ethylcarbazole | 240.26 | 0.0425 | 10.2 g | Starting Material |

| Stannous Chloride Dihydrate | 225.65 | 0.170 | 38.4 g | Reducing Agent |

| Concentrated Hydrochloric Acid | 36.46 | - | 100 mL | Solvent/Acid |

| Sodium Hydroxide | 40.00 | - | 75 g in 150 mL H₂O | Base for Neutralization |

| Product | 3-Amino-9-ethylcarbazole | - | ~8.9 g (Theoretical) | - |

| Yield | ~82% [1][3] |

Detailed Experimental Protocols

Step 1: Synthesis of 9-Ethylcarbazole

-

Methodology: In a suitable reaction vessel, dissolve 20 g (119.6 mmol) of carbazole, 20.13 g (358.8 mmol) of potassium hydroxide, and 39.1 g (358.8 mmol) of bromoethane in 200 mL of dimethylformamide (DMF).[1]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried. For further purification, recrystallization from a suitable solvent like ethanol (B145695) can be performed.[1]

Step 2: Synthesis of 3-Nitro-9-ethylcarbazole

-

Methodology: In a reaction flask, dissolve 15 g (0.077 mol) of 9-ethylcarbazole in 40 g of acetonitrile.[1]

-

While maintaining the temperature between 25-40°C, add 17.48 g (36%, 0.10 mol) of nitric acid dropwise to the solution.[1]

-

After the addition is complete, stir the mixture for 4 hours at 25-40°C.[1]

-

Once the reaction is complete, as monitored by TLC, add 10-15 g of water and stir for an additional 10-20 minutes to precipitate the product.[1]

-

Filter the precipitated solid, resuspend it in water, wash, and filter again. Dry the product to obtain 3-nitro-9-ethylcarbazole.[1]

Step 3: Synthesis of 3-Amino-9-ethylcarbazole

-

Methodology: Prepare a solution of 10.2 g (42.5 mmol) of 3-nitro-9-ethylcarbazole and 38.4 g (170 mmol) of stannous chloride dihydrate in 100 mL of concentrated hydrochloric acid in a suitable reaction vessel.[1][2][3]

-

Heat the solution for 3 hours at 92°C with stirring.[1][2][3]

-

After the reaction is complete, cool the solution in an ice bath.[1][2][3]

-

Cautiously make the solution basic by the partial addition of a solution of 75 g of sodium hydroxide in 150 mL of water.[1][2][3]

-

Filter the resulting precipitate and wash it with the basic sodium hydroxide solution, followed by copious amounts of water until the washings are neutral.[1][2]

-

Air-dry the product, followed by vacuum drying. For further purification, recrystallization from a pyridine/water mixture can be performed to obtain light-green needles of 3-amino-9-ethylcarbazole.[1][2]

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of 3-Amino-9-ethylcarbazole.

Caption: Synthesis pathway of 3-Amino-9-ethylcarbazole.

References

The Core Mechanism of 3-Amino-9-Ethylcarbazole (AEC) as a Chromogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for 3-Amino-9-Ethylcarbazole (AEC), a widely used chromogenic substrate in immunohistochemistry (IHC) and western blotting. We will delve into the core enzymatic reaction, provide detailed experimental protocols, and present comparative data to assist researchers in optimizing their immunodetection assays.

The Enzymatic Heart of the Reaction: HRP-Mediated Oxidation of AEC

The visualization of target antigens using AEC is predicated on the catalytic activity of the enzyme Horseradish Peroxidase (HRP), which is typically conjugated to a secondary antibody. The process unfolds in a series of well-defined steps when AEC and hydrogen peroxide (H₂O₂) are introduced.

In the presence of its substrate, hydrogen peroxide, the resting ferric (Fe³⁺) state of HRP is oxidized. This reaction leads to the formation of a highly reactive intermediate known as Compound I. This intermediate then oxidizes the AEC substrate in a two-step, single-electron transfer process. In the first step, an AEC molecule donates an electron to Compound I, reducing it to Compound II and generating a transient AEC radical cation. Subsequently, a second AEC molecule donates an electron to Compound II, which regenerates the HRP enzyme to its resting state and produces another AEC radical cation.

These highly reactive and unstable AEC radical cations then undergo a non-enzymatic dimerization reaction. This coupling of two radical cations results in the formation of a stable, insoluble, red dimeric product. This red precipitate is deposited at the site of the HRP enzyme, thus providing a visual marker for the location of the target antigen. The intensity of the resulting red color is directly proportional to the amount of HRP present, and by extension, the abundance of the target molecule.

Quantitative Data and Comparative Analysis

The selection of a chromogenic substrate is a critical decision in assay development. While AEC offers a distinct red color that provides excellent contrast, especially with a blue hematoxylin (B73222) counterstain, its sensitivity and stability characteristics differ from other commonly used chromogens.

| Feature | 3-Amino-9-Ethylcarbazole (AEC) | 3,3'-Diaminobenzidine (DAB) |

| Color of Precipitate | Red | Brown |

| Solubility in Alcohol | Soluble | Insoluble |

| Relative Sensitivity | Less sensitive than DAB | More sensitive than AEC |

| Stability of Precipitate | Prone to fading over time, especially with light exposure. | Highly stable with excellent photostability. |

| Mounting Media | Requires aqueous mounting media. | Compatible with organic-based (permanent) mounting media. |

Detailed Experimental Protocols

Adherence to optimized protocols is crucial for achieving reliable and reproducible results with AEC. Below are detailed methodologies for its application in immunohistochemistry and western blotting.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the key steps for chromogenic detection of antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections using AEC.

Reagent Preparation:

-

AEC Stock Solution (e.g., 42 mM): Dissolve 10 mg of AEC in 1 ml of dimethyl sulfoxide (B87167) (DMSO). Store in the dark at 4°C.

-

Acetate (B1210297) Buffer (0.1 M, pH 5.2): Prepare a 0.1 M solution of sodium acetate and adjust the pH to 5.2 with glacial acetic acid.

-

Hydrogen Peroxide (0.3%): Dilute 30% H₂O₂ stock solution in distilled water. Prepare fresh.

-

AEC Working Solution: Immediately before use, add 50 µl of AEC stock solution and 10 µl of 0.3% H₂O₂ to 1 ml of acetate buffer. Mix well.

| Step | Reagent/Action | Incubation Time | Temperature |

| Deparaffinization & Rehydration | Xylene, followed by graded ethanol (B145695) series (100%, 95%, 70%) and water. | 2 x 5 min (Xylene), 2 x 3 min (Ethanol) | Room Temperature |

| Antigen Retrieval | Heat-induced (e.g., citrate (B86180) buffer, pH 6.0) or enzymatic digestion. | Varies by antibody | 95-100°C (Heat) or 37°C (Enzymatic) |

| Endogenous Peroxidase Block | 3% Hydrogen Peroxide in methanol (B129727) or water. | 10-15 minutes | Room Temperature |

| Blocking | 5% Normal Serum (from the species of the secondary antibody) in PBS. | 30-60 minutes | Room Temperature |

| Primary Antibody Incubation | Primary antibody diluted in blocking buffer. | 1-2 hours or overnight | Room Temperature or 4°C |

| Secondary Antibody Incubation | HRP-conjugated secondary antibody diluted in blocking buffer. | 30-60 minutes | Room Temperature |

| Chromogenic Development | Freshly prepared AEC working solution. | 5-20 minutes (monitor microscopically) | Room Temperature |

| Stopping the Reaction | Rinse with distilled water. | 5 minutes | Room Temperature |

| Counterstaining | Hematoxylin. | 1-2 minutes | Room Temperature |

| Mounting | Aqueous mounting medium. | N/A | Room Temperature |

digraph "IHC Workflow with AEC" { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.3, ranksep=0.5, bgcolor="#FFFFFF", fontname="Arial", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#202124"];Deparaffinization [label="Deparaffinization &\nRehydration"]; AntigenRetrieval [label="Antigen Retrieval"]; PeroxidaseBlock [label="Endogenous Peroxidase Block"]; Blocking [label="Blocking"]; PrimaryAb [label="Primary Antibody Incubation"]; SecondaryAb [label="HRP-Conjugated\nSecondary Antibody Incubation"]; AEC_Development [label="AEC Chromogen Development", fillcolor="#FBBC05", fontcolor="#202124"]; Stop [label="Stop Reaction\n(Rinse with Water)"]; Counterstain [label="Counterstaining\n(Hematoxylin)"]; Mounting [label="Aqueous Mounting", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Deparaffinization -> AntigenRetrieval; AntigenRetrieval -> PeroxidaseBlock; PeroxidaseBlock -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> AEC_Development; AEC_Development -> Stop; Stop -> Counterstain; Counterstain -> Mounting; }

Western Blot Protocol

AEC can also be utilized for the chromogenic detection of proteins on western blot membranes, offering an alternative to more common chemiluminescent substrates.

Reagent Preparation:

-

AEC Stock Solution (e.g., 10 mg/ml): Dissolve 100 mg of AEC in 10 ml of N,N-Dimethylformamide (DMF). Store protected from light at 4°C.

-

Acetate Buffer (0.05 M, pH 5.0): Prepare a 0.05 M solution of sodium acetate and adjust the pH to 5.0 with glacial acetic acid.

-

AEC Working Solution: To 10 ml of 0.05 M Acetate Buffer, add 0.5 ml of the AEC Stock Solution and 10 µl of 30% H₂O₂. Prepare fresh.

| Step | Reagent/Action | Incubation Time | Temperature |

| Blocking | 5% non-fat milk or BSA in TBST. | 1 hour | Room Temperature |

| Primary Antibody Incubation | Primary antibody diluted in blocking buffer. | 1-2 hours or overnight | Room Temperature or 4°C |

| Washing | TBST. | 3 x 5 minutes | Room Temperature |

| Secondary Antibody Incubation | HRP-conjugated secondary antibody diluted in blocking buffer. | 1 hour | Room Temperature |

| Washing | TBST. | 3 x 5 minutes | Room Temperature |

| Chromogenic Development | Freshly prepared AEC working solution. | 5-30 minutes (monitor visually) | Room Temperature |

| Stopping the Reaction | Rinse with distilled water. | 5 minutes | Room Temperature |

| Drying and Imaging | Air dry the membrane. | N/A | Room Temperature |

Important Considerations:

-

Solubility: The red precipitate formed by AEC is soluble in alcohol and other organic solvents. Therefore, it is imperative to use an aqueous mounting medium for slides in IHC and to avoid alcohol-containing solutions during the western blot procedure after color development.

-

Fading: The AEC reaction product can fade over time, particularly when exposed to light. It is advisable to image the results promptly.

-

Safety: AEC is a potential carcinogen and should be handled with appropriate personal protective equipment.

Conclusion

3-Amino-9-Ethylcarbazole serves as a valuable chromogenic substrate for HRP-based immunodetection assays. Its characteristic red precipitate provides excellent contrast, particularly in immunohistochemistry when used with a hematoxylin counterstain. While it may be less sensitive and stable than other chromogens like DAB, its distinct color makes it a suitable choice for specific applications, including multi-color staining protocols. A thorough understanding of its mechanism of action and adherence to optimized experimental procedures will enable researchers to effectively utilize AEC for clear and reproducible visualization of target antigens.

Solubility Profile of 3-Amino-9-ethylcarbazole: A Technical Guide for Researchers

An In-depth Examination of the Solubility of 3-Amino-9-ethylcarbazole in N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Water for Laboratory Applications.

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-9-ethylcarbazole (AEC), a widely used chromogenic substrate in immunohistochemistry and other biological assays. Understanding the solubility of AEC in common laboratory solvents is critical for the preparation of stable, effective staining solutions and for ensuring the accuracy and reproducibility of experimental results. This document is intended for researchers, scientists, and drug development professionals who utilize AEC in their work.

Quantitative Solubility Data

The solubility of 3-Amino-9-ethylcarbazole varies significantly across different solvents. The following table summarizes the available quantitative data for its solubility in N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and water.

| Solvent | Solubility | Temperature | Notes |

| N,N-Dimethylformamide (DMF) | 50 mg/mL[1] | Not Specified | Also reported as dissolving a 20 mg tablet in 2.5 mL to 5 mL.[2] |

| Dimethyl Sulfoxide (DMSO) | 50-100 g/L (50-100 mg/mL)[3] | 20 °C | Other sources report 42 mg/mL, 20 mg/mL, and 5 mg/mL.[1][4] Fresh DMSO is recommended as moisture can reduce solubility.[4] |

| Water | < 1 g/L (< 1 mg/mL)[3] | 20 °C | Generally considered insoluble or practically insoluble.[3][4] |

Experimental Protocols

The primary application of 3-Amino-9-ethylcarbazole is as a chromogenic substrate for horseradish peroxidase (HRP) in techniques like immunohistochemistry and Western blotting. The following protocols are typical for preparing and using an AEC staining solution.

Preparation of AEC Stock Solution:

A concentrated stock solution of AEC is typically prepared in an organic solvent due to its poor aqueous solubility.

-

Using DMF: Dissolve 20 mg of AEC powder or one 20 mg tablet in 2.5 mL to 5 mL of N,N-Dimethylformamide.[1][2]

-

Using DMSO: Prepare a stock solution of 20 mg/mL in Dimethyl Sulfoxide.[1]

Preparation of Working Staining Solution:

The AEC stock solution is diluted into an acidic buffer immediately before use. The acidic pH is optimal for the HRP-catalyzed reaction.

-

To 47.5 mL of a 50 mM acetate (B1210297) buffer (pH 5.0), add 2.5 mL of the AEC/DMF stock solution.[1][2] This results in a final AEC concentration of approximately 0.5 mg/mL.

-

Immediately prior to application on the tissue or membrane, add 25 µL of 30% (w/w) hydrogen peroxide (H₂O₂) to the working solution.[1][2] Hydrogen peroxide acts as the oxidizing agent for the HRP enzyme.

-

If necessary, the final working solution can be filtered through a 0.2 µm filter to remove any precipitate.[2]

Staining Procedure:

-

After the final washing step to remove unbound secondary antibody-HRP conjugate, incubate the tissue section or membrane with the freshly prepared AEC working solution.

-

Monitor the development of the red-colored precipitate. The reaction is typically complete within 5-20 minutes.

-

Stop the reaction by washing with distilled water.

-

Since the red AEC precipitate is soluble in organic solvents, an aqueous mounting medium should be used for coverslipping slides.

Visualizing Experimental Workflows

The following diagram illustrates the logical workflow for the use of 3-Amino-9-ethylcarbazole in a typical immunohistochemistry experiment.

References

Spectral properties of 3-Amino-9-ethylcarbazole hydrochloride (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of 3-Amino-9-ethylcarbazole hydrochloride (AEC hydrochloride), a compound of significant interest in diagnostics and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application.

Chemical Structure and Overview

3-Amino-9-ethylcarbazole (AEC) is a tricyclic aromatic amine. In its hydrochloride form, the amino group is protonated, which can influence its spectral and physical properties. The structural formula is C₁₄H₁₄N₂·HCl, and its molecular weight is 246.74 g/mol . AEC is widely utilized as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC), where its reaction with horseradish peroxidase (HRP) yields a distinct red, insoluble product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of 3-Amino-9-ethylcarbazole is typically run in a deuterated solvent such as DMSO-d₆. The spectrum will exhibit distinct signals corresponding to the ethyl group protons, the aromatic protons on the carbazole (B46965) rings, and the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~8.10 - 7.20 | Multiplet | 7H | Ar-H |

| ~4.30 | Quartet | 2H | N-CH₂-CH₃ |

| ~1.35 | Triplet | 3H | N-CH₂-CH₃ |

| ~5.0 (broad) | Singlet | 2H | -NH₂ |

Note: For the hydrochloride salt, the -NH₃⁺ protons would likely appear as a broader singlet further downfield, and adjacent aromatic protons may experience a slight downfield shift.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum, often recorded in CDCl₃, provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Provisional Carbon Assignment |

| ~145 - 105 | Aromatic Carbons (C-Ar) |

| ~37 | N-CH₂ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound is typically obtained using a KBr pellet or Attenuated Total Reflectance (ATR).[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Strong, Broad | N-H (Amine) | Symmetric & Asymmetric Stretch |

| ~3050 | Medium | C-H (Aromatic) | Stretch |

| 2975 - 2850 | Medium | C-H (Aliphatic) | Stretch |

| ~2700 - 2400 | Broad | N-H (Ammonium Salt) | Stretch |

| 1620 - 1580 | Strong | N-H | Bend |

| 1600 - 1450 | Medium-Strong | C=C (Aromatic) | Ring Stretch |

| 1340 - 1250 | Strong | C-N | Stretch |

Note: The presence of a broad absorption band in the 2700-2400 cm⁻¹ region is characteristic of the N-H⁺ stretching in an amine hydrochloride salt.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 3-Amino-9-ethylcarbazole (free base) results in a molecular ion peak and several characteristic fragment ions.

| m/z Ratio | Relative Intensity | Proposed Fragment |

| 210 | High | [M]⁺ (Molecular Ion) |

| 195 | High | [M - CH₃]⁺ |

| 181 | Medium | [M - C₂H₅]⁺ or [M - NH₂ - CH₃]⁺ |

| 118 | Low | Further fragmentation |

Data sourced from PubChem GC-MS records for the free base.[1] The fragmentation pattern is consistent with the loss of the ethyl group and subsequent rearrangements of the carbazole core.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be required. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Acquisition:

-

Tune and shim the instrument to the specific sample.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and a longer acquisition time due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

ATR-FTIR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of spectral analysis for structural elucidation and a common experimental workflow for 3-Amino-9-ethylcarbazole.

References

Carbazole Compounds: A Technical Guide to Their Discovery and Historical Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of carbazole (B46965) and the foundational applications of its derivatives in science and industry. It covers the initial isolation and key historical synthetic methodologies, along with early uses in the dye, polymer, and pharmaceutical sectors. This document is structured to provide detailed experimental context, quantitative data, and visual representations of chemical and biological pathways to support advanced research and development.

Discovery and Initial Characterization

The history of carbazole begins in the 19th century, intertwined with the burgeoning coal tar industry. In 1872, German chemists Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from the anthracene (B1667546) fraction of coal tar.[1][2] Its discovery was a landmark in heterocyclic chemistry, revealing a robust tricyclic aromatic structure consisting of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring.

Early characterization of carbazole established its fundamental physicochemical properties, which are crucial for its subsequent synthetic derivatization and application. These properties highlighted its high melting point, thermal stability, and characteristic fluorescence, traits that would later be exploited in materials science.

Table 1: Physicochemical Properties of 9H-Carbazole (circa late 19th/early 20th Century)

| Property | Value |

| Molecular Formula | C₁₂H₉N |

| Molar Mass | 167.21 g/mol |

| Melting Point | 246 °C |

| Boiling Point | 355 °C |

| Appearance | White/colorless crystalline solid (plates or tables) |

| Solubility | Practically insoluble in water; Soluble in organic solvents like acetone, pyridine, and hot benzene. |

Foundational Synthetic Methodologies

The isolation of carbazole from coal tar was soon followed by the development of elegant synthetic routes to construct the carbazole nucleus. These historical methods were pivotal, enabling the creation of substituted carbazoles and expanding the chemical space for scientific investigation.

Borsche–Drechsel Cyclization (1888/1908)

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction synthesizes tetrahydrocarbazoles through the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones.[3][6][7] The resulting tetrahydrocarbazole can then be dehydrogenated (aromatized) to the corresponding carbazole. The overall process is a powerful method for building the carbazole core from acyclic and monocyclic precursors.

Experimental Protocol: Borsche-Drechsel Carbazole Synthesis (Representative Historical Method)

Step 1: Formation of Cyclohexanone Phenylhydrazone

-

An equimolar amount of phenylhydrazine (B124118) is dissolved in a suitable solvent, such as aqueous ethanol (B145695) or acetic acid.

-

Cyclohexanone (1.0-1.2 equivalents) is added dropwise to the solution with stirring.

-

The reaction mixture is gently warmed or stirred at room temperature until the hydrazone product precipitates.

-

The solid cyclohexanone phenylhydrazone is collected by filtration, washed with cold water or ethanol, and dried.

Step 2: Acid-Catalyzed Cyclization to Tetrahydrocarbazole

-

The dried cyclohexanone phenylhydrazone is suspended in a solution of dilute sulfuric acid or glacial acetic acid.

-

The mixture is heated to reflux for several hours (typically 2-4 hours). The progress is monitored by the cessation of ammonia (B1221849) evolution.

-

Upon cooling, the reaction mixture is poured into a large volume of cold water to precipitate the crude tetrahydrocarbazole.

-

The product is isolated by filtration, washed with water to remove acid, and dried.

Step 3: Aromatization to Carbazole

-

The crude 1,2,3,4-tetrahydrocarbazole (B147488) is mixed with an oxidizing agent. Historically, red lead (lead(II,IV) oxide) or heating with palladium on carbon were common methods.

-

If using red lead, the mixture is heated in a high-boiling solvent until the reaction is complete.

-

The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a solvent such as ethanol or toluene.

Graebe–Ullmann Reaction (1896)

Developed by Carl Graebe and Fritz Ullmann, this method involves the diazotization of an o-aminodiphenylamine to form a 1-phenyl-1,2,3-benzotriazole intermediate.[1][8] This triazole is then subjected to pyrolysis (heating at high temperatures), causing it to lose a molecule of nitrogen gas (N₂) and cyclize to form the carbazole ring.[1] While the reaction can be nearly quantitative for unsubstituted carbazole, yields for substituted derivatives were often lower.[9]

Experimental Protocol: Graebe-Ullmann Reaction (Representative Historical Method)

-

Diazotization: o-Aminodiphenylamine is dissolved in cold, dilute mineral acid (e.g., hydrochloric acid). An aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Triazole Formation: The cold diazonium salt solution is slowly neutralized or made slightly basic, causing an intramolecular cyclization to form 1-phenyl-1,2,3-benzotriazole, which typically precipitates from the solution. The solid triazole is collected by filtration and dried thoroughly.

-

Pyrolysis: The dried benzotriazole (B28993) is heated to a high temperature (often exceeding 300 °C) in an inert solvent or neat. The compound decomposes, vigorously releasing nitrogen gas.

-

Purification: After the reaction subsides, the remaining crude product is cooled and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure carbazole.

Bucherer Carbazole Synthesis (1904)

This reaction, developed by Hans Theodor Bucherer, provides a route to carbazoles from naphthols (or naphthylamines) and aryl hydrazines in the presence of sodium bisulfite.[10][11][12] It is a versatile method, particularly for creating benzo[a]carbazole and other fused-ring systems that are otherwise difficult to access.

Experimental Protocol: Bucherer Carbazole Synthesis (Representative Historical Method)

-

A mixture of a naphthol (e.g., 2-naphthol), an aryl hydrazine (B178648) (e.g., phenylhydrazine), and an aqueous solution of sodium bisulfite is prepared in a reaction vessel.

-

The mixture is heated, typically in an autoclave or a sealed vessel, to temperatures between 100-150 °C for several hours.

-

During the reaction, the hydroxyl group of the naphthol is transiently replaced by a sulfite (B76179) group, which is then displaced by the aryl hydrazine, followed by cyclization and ammonia elimination to form the carbazole ring system.

-

After cooling, the reaction mixture is made basic to precipitate the crude carbazole product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization.

Historical Applications in Science and Industry

The availability of carbazole from both natural sources and synthesis paved the way for its application in diverse scientific and industrial fields.

Dye and Pigment Industry

Carbazole's rigid, aromatic structure made it an excellent scaffold for chromophores. One of the earliest and most significant applications was in the creation of sulfur dyes.

-

Hydron Blue (1908): This important blue sulfur dye was developed by Cassella.[13] It is produced through the thionation (heating with sodium polysulfide) of carbazole-indophenol, the condensation product of carbazole and p-nitrosophenol. Hydron Blue was valued for its deep color and good fastness properties on cotton.

-

Pigment Violet 23: Carbazole is a crucial precursor for the synthesis of Dioxazine Violet, commercially known as Pigment Violet 23. This high-performance pigment is widely used in paints, plastics, and inks due to its exceptional lightfastness and color strength.

Polymer and Materials Science

The unique electronic properties of the carbazole moiety led to its early adoption in the emerging field of polymer science.

-

Polyvinylcarbazole (PVK): This polymer, where carbazole groups are attached as side chains to a vinyl backbone, was one of the first known organic photoconductors. Its ability to transport positive charge carriers (holes) when exposed to light made it invaluable in the mid-20th century for electrophotography (photocopying) and as a component in early organic electronic devices.

Pharmaceuticals and Agrochemicals

The carbazole scaffold proved to be a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules, from natural products to synthetic drugs.

-

Carbazole Alkaloids: The first naturally occurring carbazole alkaloid, murrayanine , was isolated in 1962. Many others followed, such as ellipticine (B1684216) , which was discovered in 1959 from Ochrosia elliptica leaves. Ellipticine demonstrated potent anticancer activity, sparking decades of research into carbazole-based therapeutics.

-

Early Synthetic Drugs: The versatility of the carbazole core was leveraged to create a range of synthetic bioactive agents, including:

-

Carprofen: A non-steroidal anti-inflammatory drug (NSAID) for veterinary use.

-

Carvedilol (B1668590): A multi-action cardiovascular drug.

-

Rimcazole: Investigated as an antipsychotic and an antidote for cocaine overdose.

-

Table 2: Selected Early Carbazole-Based Bioactive Compounds

| Compound | Year of Discovery/Development | Primary Application/Activity |

| Ellipticine | 1959 | Anticancer (Topoisomerase II inhibitor, DNA intercalator) |

| Murrayanine | 1962 | Natural Product Alkaloid (Antimicrobial) |

| Carprofen | 1980s | Veterinary NSAID |

| Carvedilol | 1980s | Cardiovascular (α/β-Adrenergic Blocker) |

Signaling Pathways and Mechanisms of Action

Understanding how carbazole-based drugs exert their effects is critical for drug development. The planar, electron-rich nature of the carbazole system allows it to interact with various biological targets.

Ellipticine: A Dual-Action Anticancer Agent

Ellipticine's primary mechanism of anticancer activity is twofold: it acts as both a DNA intercalator and an inhibitor of the enzyme Topoisomerase II.[1] This dual action leads to catastrophic DNA damage in rapidly dividing cancer cells, ultimately triggering apoptosis (programmed cell death).

-

DNA Intercalation: The flat, polycyclic structure of ellipticine allows it to slip between the base pairs of the DNA double helix. This physically obstructs the processes of DNA replication and transcription.

-

Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme that resolves DNA tangles during replication by creating and resealing double-strand breaks. Ellipticine stabilizes the "cleavable complex," a transient state where the enzyme is covalently bound to the broken DNA ends. By preventing the re-ligation of these breaks, ellipticine leads to an accumulation of permanent, lethal double-strand breaks.

Carvedilol: Dual Adrenergic Blockade

Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic blocker used to treat heart failure and high blood pressure.[13] Its therapeutic effect comes from simultaneously targeting two types of adrenergic receptors (adrenoceptors), which are key components of the sympathetic nervous system ("fight-or-flight" response).

-

Beta (β) Blockade: Carvedilol blocks both β₁ and β₂ receptors. Blocking β₁ receptors in the heart reduces heart rate, cardiac contractility, and blood pressure, decreasing the overall workload on the heart.

-

Alpha (α) Blockade: By blocking α₁ receptors located on vascular smooth muscle, carvedilol causes vasodilation (widening of blood vessels). This reduces peripheral resistance, further contributing to its blood-pressure-lowering effect without the reflex tachycardia often seen with other vasodilators.

References

- 1. researchgate.net [researchgate.net]

- 2. i-rep.emu.edu.tr:8080 [i-rep.emu.edu.tr:8080]

- 3. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]

- 4. researchgate.net [researchgate.net]

- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 6. Borsche-Drechsel Cyclization [drugfuture.com]

- 7. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]

- 10. Bucherer carbazole synthesis [ouci.dntb.gov.ua]

- 11. Bucherer Carbazole Synthesis [drugfuture.com]

- 12. repository.ias.ac.in [repository.ias.ac.in]

- 13. researchgate.net [researchgate.net]

3-Amino-9-ethylcarbazole: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-9-ethylcarbazole (B89807) (AEC) is a heterocyclic amine that has garnered significant attention in the field of medicinal chemistry. Its rigid, tricyclic carbazole (B46965) core serves as a privileged scaffold for the design and synthesis of a diverse array of biologically active molecules. The presence of a reactive amino group at the 3-position and an ethyl group at the 9-position provides a versatile platform for chemical modification, enabling the development of derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of AEC and its derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of 3-Amino-9-ethylcarbazole and its Derivatives

The synthetic accessibility of 3-amino-9-ethylcarbazole allows for the facile generation of a multitude of derivatives. The most common synthetic route to AEC involves a three-step process starting from carbazole. This process includes N-alkylation, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 3-Amino-9-ethylcarbazole

Step 1: N-Ethylation of Carbazole

-

In a round-bottom flask, dissolve carbazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, powdered potassium hydroxide (B78521) (2-3 equivalents).

-

To this suspension, add ethyl bromide (1.5-2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 9-ethylcarbazole (B1664220).

Step 2: Nitration of 9-Ethylcarbazole

-

Dissolve 9-ethylcarbazole (1 equivalent) in a solvent like acetic acid or a mixture of acetic acid and sulfuric acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a nitrating agent, such as nitric acid (1.1 equivalents), while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a few hours and then allow it to warm to room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to yield 3-nitro-9-ethylcarbazole.

Step 3: Reduction of 3-Nitro-9-ethylcarbazole

-

Suspend 3-nitro-9-ethylcarbazole (1 equivalent) in a solvent like ethanol (B145695) or a mixture of ethanol and water.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate (3-4 equivalents) or catalytic hydrogenation with Pd/C.

-

If using tin(II) chloride, add concentrated hydrochloric acid and heat the mixture to reflux for several hours.

-

After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 3-amino-9-ethylcarbazole. The crude product can be further purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Applications

Derivatives of 3-amino-9-ethylcarbazole have demonstrated a remarkable range of biological activities, making them promising candidates for the development of new therapeutic agents.

Anticancer Activity

The carbazole scaffold is a common feature in many anticancer agents. Derivatives of AEC have been extensively investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Table 1: Anticancer Activity of 3-Amino-9-ethylcarbazole Derivatives (IC50 values)

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | A375 (Melanoma) | 5.2 | [1] |

| M21 (Melanoma) | 6.8 | [1] | |

| Carbazole-based triazine derivatives | MCF-7 (Breast) | 1.5 - 8.2 | |

| HeLa (Cervical) | 2.1 - 10.5 | ||

| A549 (Lung) | 3.4 - 12.1 | ||

| Platinum(II) complexes with carbazole ligands | A2780 (Ovarian) | 0.8 - 5.6 | |

| Cisplatin-resistant A2780 | 2.3 - 15.4 |

Signaling Pathways in Cancer Targeted by Carbazole Derivatives

Several critical signaling pathways are modulated by 3-amino-9-ethylcarbazole derivatives in cancer cells. These include the p53, MAPK, and STAT3 pathways.

-

p53 Signaling Pathway: Some AEC derivatives, such as 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), have been shown to reactivate the p53 tumor suppressor pathway in cancer cells.[1] This leads to cell cycle arrest and apoptosis.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer. Certain carbazole derivatives can interfere with this pathway, affecting cell proliferation and survival.

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key player in tumor progression. Carbazole derivatives have been developed as STAT3 inhibitors, blocking its activation and downstream signaling.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 3-Amino-9-ethylcarbazole derivatives have shown promising activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of 3-Amino-9-ethylcarbazole Derivatives (MIC values)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-substituted carbazoles | Staphylococcus aureus | 2 - 16 | |

| Escherichia coli | 4 - 32 | ||

| Candida albicans | 8 - 64 | ||

| Pyrimidine-annulated carbazoles | Bacillus subtilis | 1.5 - 12.5 | |

| Pseudomonas aeruginosa | 6.25 - 50 | ||

| Aspergillus niger | 12.5 - 100 |

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. Carbazole-containing compounds have been explored for their neuroprotective effects, which are often attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

Table 3: Neuroprotective Activity of Carbazole Derivatives

| Compound/Derivative Class | Assay | EC50/IC50 (µM) | Reference |

| Carbamate derivatives | Acetylcholinesterase inhibition | 0.5 - 5.2 | |

| Butyrylcholinesterase inhibition | 1.2 - 10.8 | ||

| Hydroxy-substituted carbazoles | Antioxidant (DPPH scavenging) | 5.8 - 25.1 | |

| Neuroprotection against H₂O₂-induced toxicity | 2.5 - 15.0 | [2] |

Experimental Workflows

A general workflow for the synthesis and evaluation of new 3-amino-9-ethylcarbazole derivatives is outlined below.

3-Amino-9-ethylcarbazole has proven to be a highly valuable and versatile building block in medicinal chemistry. The synthetic tractability of the carbazole scaffold, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance in the quest for novel therapeutic agents. The continued exploration of the chemical space around the 3-amino-9-ethylcarbazole core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the future of drug discovery and development in oncology, infectious diseases, and neuropharmacology.

References

An In-depth Technical Guide to 3-Amino-9-ethylcarbazole (AEC) Powder for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-9-ethylcarbazole (AEC) powder, a crucial chromogenic substrate in various biomedical research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physical characteristics, experimental protocols for its analysis, and its role in common laboratory procedures.

Physical and Chemical Properties of AEC Powder

3-Amino-9-ethylcarbazole is a heterocyclic aromatic amine that, in its solid form, is a crystalline powder. Its appearance can range from almost colorless to tan or brown.[1][2][3] It is practically odorless.[1] AEC is widely used as a peroxidase substrate in immunohistochemistry (IHC) and immunoblotting techniques, where it produces a characteristic red, insoluble precipitate upon oxidation, allowing for the visualization of target antigens.[4]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of AEC powder.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄N₂ | [5] |

| Molecular Weight | 210.27 g/mol | [5] |

| CAS Number | 132-32-1 | [5] |

| Appearance | Almost colorless to tan or brown crystalline powder | [1][2][3] |

| Odor | Practically odorless | [1] |

| Melting Point | 98 - 100 °C | [3][6] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [4] |

| Ethanol: Acetic Acid (2:1) | 50 mg/mL (clear to hazy) | |

| N,N-Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | 42 mg/mL | [7] |

| Organic Solvents | Soluble (causes destaining of the precipitate) | [4] |

Experimental Protocols

This section provides detailed methodologies for the characterization of AEC powder.

Determination of Bulk Density

Objective: To determine the bulk density of AEC powder, which is the mass of the powder in a given volume, including the interstitial spaces.

Methodology: Graduated Cylinder Method

-

Sample Preparation: Gently pass a sufficient quantity of AEC powder through a 1.0 mm sieve to break up any agglomerates.

-

Measurement: a. Weigh a clean, dry 100 mL graduated cylinder (W₁). b. Carefully introduce approximately 50 g of the sieved AEC powder into the graduated cylinder without compacting it. c. Record the final weight of the graduated cylinder with the powder (W₂). d. Level the surface of the powder without compacting and record the unsettled apparent volume (V).

-

Calculation:

-

Mass of the powder (M) = W₂ - W₁

-

Bulk Density (ρb) = M / V

-

Determination of Particle Size Distribution

Objective: To determine the distribution of particle sizes in a sample of AEC powder.

Methodology: Laser Diffraction

-

Instrumentation: Utilize a laser diffraction particle size analyzer.

-

Sample Preparation: a. Prepare a dispersion of AEC powder in a suitable non-solvent dispersant (e.g., isopropanol) to avoid dissolution. b. Briefly sonicate the suspension to ensure proper deagglomeration of the particles.

-

Analysis: a. Introduce the prepared sample into the analyzer. b. The instrument will pass a laser beam through the dispersed sample. The diffraction pattern of the scattered light is measured by a series of detectors. c. The software then calculates the particle size distribution based on the angle and intensity of the scattered light, applying the Mie or Fraunhofer theory.

-

Data Reporting: The results are typically reported as a volume-based distribution, providing values for D10, D50 (median particle size), and D90.

Application in Immunohistochemistry (IHC)

AEC is a widely used chromogenic substrate for horseradish peroxidase (HRP) in IHC. The following diagram illustrates the typical workflow of an IHC experiment utilizing AEC for signal detection.

References

- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Amino-9-ethylcarbazole - Wikipedia [en.wikipedia.org]

- 5. 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for 3-Amino-9-ethylcarbazole (AEC) Immunohistochemistry

Introduction

3-Amino-9-ethylcarbazole (AEC) is a chromogenic substrate widely used in immunohistochemistry (IHC) for the visualization of peroxidase activity.[1][2] In the presence of horseradish peroxidase (HRP) and hydrogen peroxide, AEC produces a distinct red to brownish-red precipitate at the site of the target antigen.[2][3] This coloration provides a strong contrast with commonly used blue counterstains like hematoxylin (B73222).[2][4]

A key characteristic of the AEC reaction product is its solubility in organic solvents such as alcohol and xylene.[2][5] Consequently, slides stained with AEC must be mounted using an aqueous mounting medium.[1][6] While this makes AEC staining less permanent than that of other chromogens like 3,3'-diaminobenzidine (B165653) (DAB), its vibrant color makes it a preferred choice for various applications, including multicolor IHC and staining of tissues with endogenous melanin (B1238610) or hemosiderin pigments.[7]

These application notes provide a comprehensive protocol for performing AEC immunohistochemistry on both formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections.

Data Presentation: Reagent Preparation and Incubation Times

The following tables summarize the key quantitative parameters for the AEC-IHC protocol.

Table 1: Reagent Preparation

| Reagent | Components | Instructions | Storage |

| AEC Stock Solution (1%) | 0.1 g 3-Amino-9-ethylcarbazole, 10 ml N,N-Dimethylformamide (DMF) | Dissolve AEC in DMF.[6] | 4°C, protected from light[6][8] |

| Acetate (B1210297) Buffer (0.05 M, pH 5.5) | 13.6 g Sodium acetate, trihydrate, 100 ml Distilled water | Dissolve sodium acetate in water. Adjust pH to 5.5 with concentrated HCl or glacial acetic acid.[6] | Room Temperature |

| Hydrogen Peroxide Stock Solution (0.3%) | 100 µl 30% H₂O₂, 10 ml Distilled water | Add H₂O₂ to distilled water.[6] | 4°C[6] |

| AEC Working Solution (prepare fresh) | 5 ml 0.05 M Acetate Buffer (pH 5.5), 5 drops 1% AEC Stock Solution, 5 drops 0.3% H₂O₂ Stock Solution | Add AEC stock to buffer and mix well. Add H₂O₂ and mix well.[6] | Use within 20 minutes[9][10] |

| Peroxidase Block | 3% Hydrogen Peroxide in methanol (B129727) or water | Dilute 30% H₂O₂ in methanol or distilled water. | Prepare fresh |

| Blocking Solution | 5-10% Normal serum (from the species of the secondary antibody) in PBS | Dilute normal serum in PBS. | Prepare fresh |

Table 2: Protocol Timings for FFPE Sections

| Step | Reagent/Action | Incubation Time | Temperature |

| Deparaffinization | Xylene | 2 x 5 min | Room Temp |

| 100% Ethanol (B145695) | 2 x 3 min | Room Temp | |

| 95% Ethanol | 1 x 3 min | Room Temp | |

| 80% Ethanol | 1 x 3 min | Room Temp | |

| Antigen Retrieval | Citrate (B86180) Buffer (10 mM, pH 6.0) | 10-20 min | 95-100°C |

| Peroxidase Block | 3% Hydrogen Peroxide | 5-15 min | Room Temp |

| Blocking | Normal Serum | 30-60 min | Room Temp |

| Primary Antibody | Diluted Primary Antibody | 1-2 hours or overnight | Room Temp or 4°C |

| Secondary Antibody | HRP-conjugated Secondary Antibody | 30-60 min | Room Temp |

| Chromogen Development | AEC Working Solution | 10-20 min (monitor) | Room Temp |

| Counterstaining | Mayer's Hematoxylin | 1-2 min | Room Temp |

Table 3: Protocol Timings for Frozen Sections

| Step | Reagent/Action | Incubation Time | Temperature |

| Fixation | Cold Acetone (B3395972) (-20°C) | 10 min | -20°C |

| Peroxidase Block | 3% Hydrogen Peroxide | 10-15 min | Room Temp |

| Blocking | Normal Serum | 30-60 min | Room Temp |

| Primary Antibody | Diluted Primary Antibody | 1-2 hours or overnight | Room Temp or 4°C |

| Secondary Antibody | HRP-conjugated Secondary Antibody | 30-60 min | Room Temp |

| Chromogen Development | AEC Working Solution | 10-20 min (monitor) | Room Temp |

| Counterstaining | Mayer's Hematoxylin | 1-2 min | Room Temp |

Experimental Protocols

I. Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining dish filled with 10 mM citrate buffer (pH 6.0).[2]

-

Heat the solution to 95-100°C in a water bath or microwave and incubate for 10-20 minutes.[2]

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse sections in distilled water.

-

-

Peroxidase Blocking:

-

Blocking Non-Specific Binding:

-

Primary Antibody Incubation:

-

Drain the blocking solution from the slides.

-

Apply the primary antibody diluted to its optimal concentration in antibody diluent.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[2]

-

-

Secondary Antibody Incubation:

-

Rinse slides three times with PBS for 5 minutes each.

-

Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

-

Incubate for 30-60 minutes at room temperature in a humidified chamber.[2]

-